Benzyl-PEG4-Boc is classified under PEG derivatives, which are widely used in pharmaceuticals and biochemistry due to their biocompatibility and ability to modify the properties of biomolecules. The compound is commercially available from various suppliers, including BOC Sciences, where it is cataloged with specific molecular characteristics and applications .
The synthesis of Benzyl-PEG4-Boc typically involves several key steps:
This method allows for the efficient synthesis of Benzyl-PEG4-Boc while maintaining the integrity of the functional groups involved .
The molecular formula for Benzyl-PEG4-Boc is , with a molecular weight of approximately 312.36 g/mol. The structure consists of a PEG chain linked to a benzyl group and terminated with a Boc group.
Key Structural Features:
The canonical SMILES representation of Benzyl-PEG4-Boc is C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O
, which illustrates its complex structure .
Benzyl-PEG4-Boc participates in several chemical reactions due to its functional groups:
These reactions are critical for constructing complex biomolecular architectures such as antibody-drug conjugates and peptide conjugates .
The mechanism by which Benzyl-PEG4-Boc functions primarily involves its role in bioconjugation:
This process enhances the pharmacokinetic properties of drugs by improving solubility and reducing immunogenicity .
Benzyl-PEG4-Boc exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | 454.3 ± 40.0 °C |
Density | 1.1 ± 0.1 g/cm³ |
Solubility | Soluble in DMSO |
Appearance | Pale yellow oily matter |
Purity | ≥95% |
These properties indicate that Benzyl-PEG4-Boc is stable under normal laboratory conditions, making it suitable for various applications in chemical synthesis .
Benzyl-PEG4-Boc finds extensive applications in several scientific fields:
These applications highlight the versatility of Benzyl-PEG4-Boc in advancing biomedical research and pharmaceutical development .
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: